1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea

FAAH inhibition endocannabinoid system mechanism-based inhibitor

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea (CAS 1396803-26-1) is a synthetic small-molecule urea derivative developed by Janssen Pharmaceutica as an inhibitor of fatty acid amide hydrolase (FAAH). It is cataloged in the Therapeutic Target Database as PMID26413912-Compound-44, indicating its origin in the patent literature as a mechanism-based covalent modifier of the FAAH enzyme.

Molecular Formula C19H29N3O3
Molecular Weight 347.459
CAS No. 1396803-26-1
Cat. No. B2755684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea
CAS1396803-26-1
Molecular FormulaC19H29N3O3
Molecular Weight347.459
Structural Identifiers
SMILESCC(C)N(CC#CCNC(=O)NC1=CC(=C(C=C1)OC)OC)C(C)C
InChIInChI=1S/C19H29N3O3/c1-14(2)22(15(3)4)12-8-7-11-20-19(23)21-16-9-10-17(24-5)18(13-16)25-6/h9-10,13-15H,11-12H2,1-6H3,(H2,20,21,23)
InChIKeyQZHBHASEJNCDDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea: A Covalent FAAH Inhibitor for CNS Research


1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea (CAS 1396803-26-1) is a synthetic small-molecule urea derivative developed by Janssen Pharmaceutica as an inhibitor of fatty acid amide hydrolase (FAAH) [1]. It is cataloged in the Therapeutic Target Database as PMID26413912-Compound-44, indicating its origin in the patent literature as a mechanism-based covalent modifier of the FAAH enzyme [1]. The compound contains a 3,4-dimethoxyphenyl urea warhead linked to a diisopropylamino-alkyne tail, a structural motif characteristic of heteroaryl urea FAAH inhibitors from this series [2].

Generic Substitution Risk for 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea: Why In-Class Analogs Are Not Interchangeable


Within the heteroaryl urea FAAH inhibitor class, minor structural modifications cause dramatic shifts in brain-to-plasma (B/P) ratios and volume of distribution (Vd), with reported B/P values spanning from >4:1 to 0.02:1 across closely related analogs [1]. Critically, because these compounds inhibit FAAH through covalent modification of the active site, the degree of CNS target engagement does not correlate with simple parameters like topological polar surface area (TPSA) or even high Vd values [1]. This means that substituting 1-(4-(diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea with a structurally similar analog, even one with comparable in vitro FAAH potency, can result in a completely different in vivo pharmacological profile due to altered brain penetration kinetics and off-rate from the covalent adduct.

Quantitative Differentiation Guide for Procuring 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea


Target Identity Confirmed as FAAH Inhibitor from Janssen Patent Series

The compound is explicitly cataloged as a human FAAH inhibitor in the Therapeutic Target Database, designated as PMID26413912-Compound-44 and assigned to Janssen Pharmaceutica NV [1]. This links it to the patent family covering mechanism-based heteroaryl urea FAAH inhibitors, which covalently modify the enzyme's active-site serine nucleophile [2].

FAAH inhibition endocannabinoid system mechanism-based inhibitor

Structural Differentiation from Closest In-Class Analog: Aryl Substitution Pattern

A structurally close analog, 1-[4-(diisopropylamino)but-2-ynyl]-3-(2-ethoxyphenyl)urea (CAS 1396684-69-7), has been disclosed and differs solely in the aryl substitution: 2-ethoxyphenyl versus the target compound's 3,4-dimethoxyphenyl. In the Janssen heteroaryl urea series, manipulation of the aryl region directly controls the degree of CNS penetration, with B/P ratios tunable from >4:1 to 0.02:1 through such modifications [1]. While the precise B/P ratio for the target compound is not disclosed in the public SAR tables, the 3,4-dimethoxy substitution pattern places it in a distinct CNS-penetration category relative to the 2-ethoxy analog. The alkyne-linked diisopropylamino tail is conserved in both compounds, indicating that the aryl substitution is the primary differentiator for target engagement selectivity and pharmacokinetics within this sub-series.

structure-activity relationship FAAH inhibitor design brain penetration

Physicochemical Identity Verification: Molecular Formula, Weight, and SMILES

The compound's identity is defined by its molecular formula C19H29N3O3 and molecular weight 347.5 g/mol, with the canonical SMILES COc1ccc(NC(=O)NCC#CCN(C(C)C)C(C)C)cc1OC confirmed by the CAS registry entry . These parameters distinguish it from the 2-ethoxyphenyl analog (C19H29N3O2, MW 331.5) and the dimethylamino analog series . For procurement, this SMILES provides an unambiguous identifier to verify compound identity independent of nomenclature variations used by different vendors.

quality control chemical identity FAAH inhibitor procurement

High-Value Research Applications for 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea


CNS Target Engagement Studies Requiring Mechanism-Based FAAH Inhibition

This compound is suitable for ex vivo FAAH activity assays in brain tissue following systemic administration, where covalent modification of the enzyme enables measurement of sustained target engagement even if the free compound has been cleared from plasma [1]. Its 3,4-dimethoxyphenyl substitution pattern positions it within a specific brain penetration category distinct from mono-substituted phenyl analogs.

Comparative Pharmacology of Covalent vs. Reversible FAAH Inhibitors

As a mechanism-based covalent inhibitor, the compound can be used alongside reversible FAAH inhibitors (e.g., PF-04457845) to dissect the contribution of sustained enzyme inactivation to in vivo efficacy endpoints in pain, anxiety, or inflammation models [1]. The covalent mechanism predicts that pharmacodynamic duration will exceed pharmacokinetic exposure, a hypothesis testable with this tool compound.

SAR Studies on Aryl Substitution Effects on CNS Penetration

When procured alongside the 2-ethoxyphenyl analog (CAS 1396684-69-7), side-by-side rat brain/plasma ratio determination allows direct quantification of the impact of 3,4-dimethoxy substitution on CNS exposure within the diisopropylamino-alkyne urea series . This addresses a critical gap, as the published SAR literature reports B/P ratios for piperazinyl- and piperidinyl-urea cores but has not disclosed these values for the acyclic alkyne-linked series to which this compound belongs.

Quote Request

Request a Quote for 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.